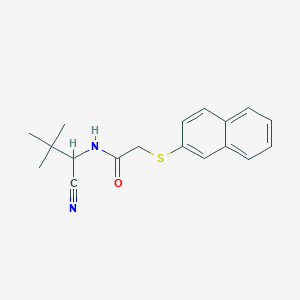

![molecular formula C20H21N7O B2549885 4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile CAS No. 2189500-10-3](/img/structure/B2549885.png)

4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of various piperidine derivatives has been explored in the provided studies. In the first study, a series of 1-methyl-4-piperidylidene derivatives were synthesized, specifically focusing on the 9-substituted-11H-pyrrolo[2,1-b]benzazepin-11-ylidene and 9-substituted-6,11-dihydro-5H-pyrrolo[2,1-b] benzazepin-11-ylidene piperidines . The second study describes the synthesis of a novel piperidin-4-one derivative, specifically 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime, through the reaction of 1-(4-methylbenzyl)piperidin-4-one oxime with 2-chloro-5-chloromethylpyridine . These syntheses involve complex reactions and provide a foundation for understanding the chemical behavior of such compounds.

Molecular Structure Analysis

The molecular structure of the synthesized compounds is crucial for understanding their potential interactions and bioactivity. The first study does not provide detailed structural information, but it does mention that atropisomerism is present in some of the synthesized compounds, and they exhibit racemization at room temperature . The second study provides a more detailed analysis, with the synthesized molecule exhibiting a nonplanar structure. The piperidine ring adopts a chair conformation, and the dihedral angle between the pyridine and benzene rings is significant, indicating a certain degree of spatial orientation that could affect its biological interactions .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their potential reactivity. The first study does not detail the specific reactions but does mention the racemization of enantiomers at room temperature, which suggests a certain level of chemical instability or reactivity . The second study's synthesis process implies the potential for nucleophilic substitution reactions, given the use of chloromethylpyridine as a reactant .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are inferred from their synthesis and molecular structure. The first study's compounds have been examined for receptor binding affinities, which is a physical property related to their potential neuroleptic activities . The second study provides specific physical parameters such as crystal system, space group, and cell dimensions, which contribute to the understanding of the compound's solid-state properties . The lack of intra- or intermolecular hydrogen bonds in the crystal structure could influence the compound's solubility and stability .

Bioactivity Analysis

The receptor binding studies in the first paper suggest that the synthesized compounds have affinities for various receptors, which is predictive of antipsychotic activity . The second paper indicates that the synthesized compound exhibits broad inhibitory activities toward fungi, which could be of interest for antifungal applications . These bioactivities are directly related to the molecular structure and physical properties of the compounds.

Applications De Recherche Scientifique

Synthesis and Biological Activities

Synthesis of Triazole Derivatives : Triazole derivatives, similar in structure to the given compound, have been synthesized and studied for their potential anticonvulsant activity. These compounds were obtained through condensation reactions, demonstrating the versatility of triazole-based structures in medicinal chemistry (Nassar et al., 2016).

Antimicrobial Activity : Another study focused on the synthesis of 1,3,4-oxadiazoles with a piperidinyl moiety, highlighting their significant antibacterial and moderate antifungal activities. This suggests that compounds with similar structures could be explored for their antimicrobial properties (Vankadari et al., 2013).

Neuroleptic Activities : Piperidylidene-benzazepine derivatives, related to the given compound through the piperidine component, have been synthesized and analyzed for their receptor binding affinities, which are predictive of antipsychotic activity. This underscores the potential use of such compounds in the development of neuroleptic drugs (Remy et al., 1983).

Anti-arrhythmic Activity : Compounds incorporating piperidine and related heterocycles have been synthesized and evaluated for their anti-arrhythmic activity, showcasing the therapeutic potential of such molecules in cardiovascular diseases (Abdel‐Aziz et al., 2009).

Mécanisme D'action

Target of Action

Compounds with a 1,2,4-triazole moiety are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific target of “4-[(4-{[6-oxo-3-(1H-1,2,4-triazol-1-yl)-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)methyl]benzonitrile” would depend on its exact structure and the presence of other functional groups.

Propriétés

IUPAC Name |

4-[[4-[[6-oxo-3-(1,2,4-triazol-1-yl)pyridazin-1-yl]methyl]piperidin-1-yl]methyl]benzonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O/c21-11-16-1-3-17(4-2-16)12-25-9-7-18(8-10-25)13-26-20(28)6-5-19(24-26)27-15-22-14-23-27/h1-6,14-15,18H,7-10,12-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCPKMORVKREKEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CN2C(=O)C=CC(=N2)N3C=NC=N3)CC4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2549804.png)

![(2R)-2-[2-(Trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2549807.png)

![5-((4-Bromophenyl)(4-methylpiperidin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2549808.png)

![2-[(8,9-dimethoxy-2-phenyl[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B2549810.png)

![6-O-ethyl 3-O-methyl 2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate](/img/structure/B2549812.png)

![7-(4-ethoxyphenyl)-3-{[2-(3-methoxyphenyl)-2-oxoethyl]thio}[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2549814.png)

![3-[1-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,5-dimethyl-1H-pyrrol-3-yl]-3-oxo-propionitrile](/img/structure/B2549815.png)

![6-ethoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)pyrimidine-4-carboxamide](/img/structure/B2549816.png)

![(Z)-ethyl 1-methyl-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2549820.png)

![4-(5-ethyl-1,2,4-oxadiazol-3-yl)-2-(3-fluorobenzyl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2549824.png)